molecular formula C19H21ClN6O3 B2661453 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-60-6

8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2661453
CAS No.: 923686-60-6
M. Wt: 416.87
InChI Key: SHQGDFOTRUJFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-2,6-dione derivative of significant interest in medicinal chemistry research. Compounds based on the purine-2,6-dione scaffold, often synthesized from precursors like 5- and 6-aminouracils, are frequently investigated for their potent biological activities and therapeutic potential . Specifically, research on analogous molecules has demonstrated that 1,3-dimethyl-3,7-dihydropurine-2,6-diones with specific arylalkyl and aminoalkyl substituents can exhibit high affinity for key central nervous system (CNS) targets, including serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . This structural class has shown promise in preclinical models, with certain derivatives producing significant antidepressant-like and anxiolytic-like effects in pharmacological evaluations, suggesting that mixed 5-HT1A/5-HT2A/5-HT7 receptor activity may be advantageous for these properties . The structure of this compound, which features a 1,7-dimethylimidazopurine-dione core linked to a 3-chloro-4-methoxyphenyl group via an aminopropyl chain, is designed to explore these structure-activity relationships further. Its molecular framework is related to other nitrogen-containing heterocyclic compounds that are well-known in the development of potential antidepressant agents . This compound is intended for research purposes to elucidate its precise mechanism of action, binding affinity for various neuroreceptors, and overall pharmacological profile. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[3-(3-chloro-4-methoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(24(2)19(28)23-17(15)27)22-18(26)25(11)8-4-7-21-12-5-6-14(29-3)13(20)9-12/h5-6,9-10,21H,4,7-8H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGDFOTRUJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (CAS: 923229-49-6) 3-((3-Chloro-4-methoxyphenyl)amino)propyl at C8; 1,7-dimethylimidazo-purine core 430.9 TGF-β inhibition potential; chloro-methoxy-phenyl group enhances lipophilicity
8-(3-Methoxypropyl)-7-{4-[(3-methoxypropyl)amino]phenyl}-1,3-dimethyl analogue (CAS: 861650-49-9) Dual methoxypropyl groups at C7 and C8 454.53 Increased molecular weight; potential for enhanced solubility
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl analogue (CAS: 497867-71-7) 3-Chlorophenyl and 4-fluorophenyl at C8/C7 ~430 (estimated) Halogen substitutions may improve receptor selectivity
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)) derivative) Bulky dihydroisoquinolin-butyl chain at C8 >500 (estimated) Dual activity on 5-HT/D2 receptors and PDE4B1/PDE10A enzymes

Key Observations :

  • In contrast, methoxypropyl or dihydroisoquinolin-butyl substituents (as in ) introduce larger, more polar groups, which may alter pharmacokinetics.
  • Halogen Effects : The 3-chlorophenyl/4-fluorophenyl analogue () demonstrates how halogen positioning influences receptor selectivity, a critical factor in kinase inhibitor design.

Pharmacological Activity

Key Observations :

  • Target Diversity: While the target compound focuses on TGF-β, structural analogs exhibit broad activity across receptors (5-HT, D2, adenosine) and enzymes (PDEs). This highlights the scaffold’s versatility .
  • Therapeutic Potential: The dihydroisoquinolin derivative () is notable for dual receptor/enzyme inhibition, suggesting utility in neurological disorders.

Biological Activity

The compound 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , hereafter referred to as Compound X , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of Compound X, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its unique imidazo[2,1-f]purine core, which is modified with a chloro-methoxyphenyl group and a propylamine side chain. This structural configuration is believed to contribute to its biological activity.

Recent studies suggest that Compound X may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Compound X has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by modulating apoptotic pathways, particularly through the downregulation of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, Compound X can prevent cancer cells from dividing and proliferating.

Anticancer Activity

A series of studies have evaluated the anticancer potential of Compound X against various cancer cell lines. Below is a summary of findings:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (breast)0.46Induces apoptosis
NCI-H460 (lung)0.39Autophagy induction
A549 (lung)26CDK inhibition
Hep-2 (laryngeal)3.25Cytotoxicity
P815 (mastocytoma)17.82Cytotoxicity

Case Studies

  • Study on MCF7 Cell Line : In a study conducted by Li et al., Compound X exhibited significant cytotoxic effects on the MCF7 breast cancer cell line with an IC50 value of 0.46 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • NCI-H460 Cell Line Evaluation : Another study reported that Compound X induced autophagy in NCI-H460 lung cancer cells at an IC50 of 0.39 µM. This effect was linked to the inhibition of Aurora-A kinase activity, suggesting a novel mechanism for its anticancer properties.
  • Comparative Analysis with Other Compounds : When compared with standard chemotherapeutic agents like doxorubicin, Compound X demonstrated superior potency in certain assays, indicating its potential as a lead compound for further development.

Q & A

Q. Table 1. Pharmacokinetic Parameters of Key Analogs

CompoundlogPBBB Permeability (PAMPA, nm/s)Half-life (HLM, min)
AZ-8532.812 ± 145 ± 5
AZ-8613.18 ± 222 ± 3

Q. Table 2. Functional Assay Outcomes

AssayAZ-853 (EC₅₀)AZ-861 (EC₅₀)
cAMP Inhibition15 nM8 nM
ERK Phosphorylation30 nM12 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.